
2-(2-Chlor-3,4-dimethoxyphenyl)ethanamin
Übersicht
Beschreibung
2-Chloro-3,4-dimethoxyphenethylamine, also known as 2C-D, is a synthetic phenethylamine derivative with hallucinogenic properties. It is a member of the 2C family of psychedelic drugs, which are known for their long-lasting effects and intense visual hallucinations. 2C-D has been studied for its potential therapeutic uses, such as in the treatment of anxiety, depression, and addiction. It has also been studied for its effects on the brain and its potential to cause addiction.
Wissenschaftliche Forschungsanwendungen
Synthese von Chinoxalinderivaten
Diese Verbindung kann bei der Synthese von 2-(2-Chlorphenyl)-3-(3,4-dimethoxyphenyl)chinoxalin verwendet werden . Chinoxalinderivate haben eine große Bandbreite an Anwendungen in der medizinischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten.
Synthese von Cyclopentadienonderivaten
Es kann auch bei der Synthese von 3-(2-Chlorphenyl)-4-(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienon verwendet werden . Cyclopentadienonderivate sind für ihre potenziellen Anwendungen in der organischen Synthese und der medizinischen Chemie bekannt.
Inhibitor der humanen Carboxylesterase-2
2-Chlor-3,4-dimethoxybenzil, ein Derivat dieser Verbindung, ist ein spezifischer Inhibitor von humaner Carboxylesterase-2 (hCE-2) . Dieses Enzym spielt eine entscheidende Rolle im Arzneimittelstoffwechsel und in der Lipidsynthese.
Zwischenprodukt bei der Herstellung von Muskelrelaxans
3,4-Dimethoxyphenylacetonitril, eine verwandte Verbindung, wird als Zwischenprodukt bei der Herstellung des Muskelrelaxans Papaverin verwendet .
Synthese von Isochinolinen
3,4-Dimethoxyphenethylamin, eine weitere verwandte Verbindung, wird als Vorläufer für die Synthese von Isochinolinen verwendet . Isochinoline sind in der medizinischen Chemie wichtig aufgrund ihrer breiten Palette an biologischen Aktivitäten.
Synthese von modifiziertem Diterpen
3,4-Dimethoxyphenylacetonitril wurde auch bei der Herstellung des modifizierten Diterpens Nimbidiol verwendet . Diterpene haben verschiedene biologische Aktivitäten und sind von Interesse in der Arzneimittelforschung.
Wirkmechanismus
Target of Action
It’s structurally similar to 3,4-dimethoxyphenethylamine (dmpea), a phenethylamine class compound . Phenethylamines often interact with monoamine receptors, such as dopamine, serotonin, and norepinephrine receptors .
Mode of Action
Dmpea, a structurally similar compound, is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It’s plausible that 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine might interact with its targets in a similar manner.
Biochemical Pathways
Given its structural similarity to dmpea, it might influence the monoaminergic system, affecting the synthesis, release, or reuptake of monoamine neurotransmitters .
Pharmacokinetics
Phenethylamines are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to dmpea, it might influence neuronal signaling by modulating the activity of monoamine neurotransmitters .
Safety and Hazards
3,4-Dimethoxyphenethylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
The abuse of 2C family drugs, including “2-Chloro-3,4-dimethoxyphenethylamine”, has grown rapidly, although the abuse potential and neurotoxic properties of 2C drugs have not yet been fully investigated . Future research could focus on investigating the abuse potential and neurotoxicity of these drugs .
Eigenschaften
IUPAC Name |
2-(2-chloro-3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKGUKHQYUHYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20986478 | |
| Record name | 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67287-36-9 | |
| Record name | 2-Chloro-3,4-dimethoxybenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3,4-dimethoxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3,4-dimethoxyphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-3,4-dimethoxyphenethylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X29D6T3PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



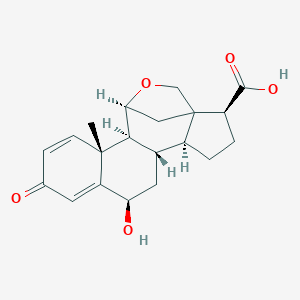

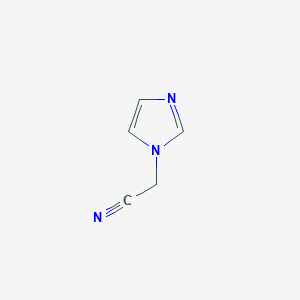
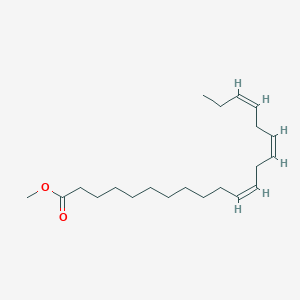

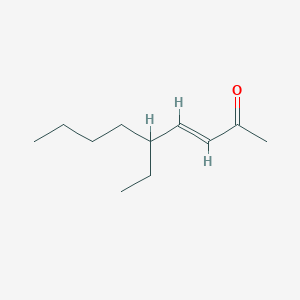


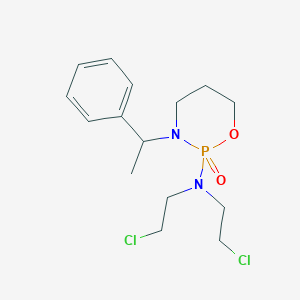
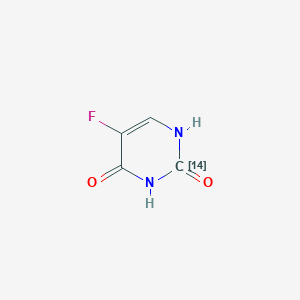
![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
